3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole
Description
3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its biological activity, and a piperidine ring substituted with a dimethylpyrimidinyl group, enhancing its chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H19FN4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C18H19FN4O/c1-11-9-12(2)21-18(20-11)23-7-5-13(6-8-23)17-15-4-3-14(19)10-16(15)24-22-17/h3-4,9-10,13H,5-8H2,1-2H3 |
InChI Key |
ZOWOVXVHTHPVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the dimethylpyrimidinyl group. Key steps include:
Formation of Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of Dimethylpyrimidinyl Group: This step involves the coupling of the dimethylpyrimidinyl group to the piperidine ring, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For instance, it may interact with protein kinases or other signaling molecules, modulating cellular pathways related to growth and survival.
Comparison with Similar Compounds
Similar Compounds
- **3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-1H-indole
- **N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues
Uniqueness
Compared to similar compounds, 3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole stands out due to its unique combination of a benzoxazole core and a piperidine ring with a dimethylpyrimidinyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
